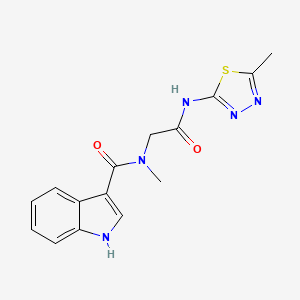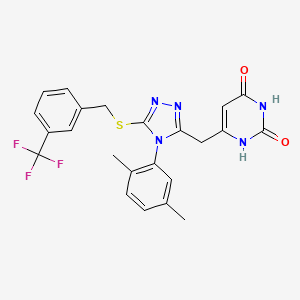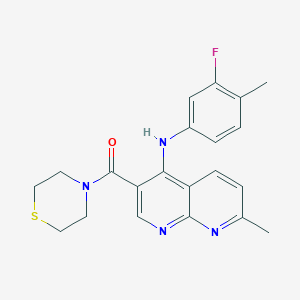
(4-((3-Fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a class of molecules with potential pharmacological activities, as suggested by their structural motifs which are commonly associated with biologically active compounds. The analysis here is derived from studies on structurally related compounds and general chemical principles.
Synthesis Analysis
Synthesis pathways for related compounds often involve condensation reactions, amination, and cyclization steps under specific conditions. For instance, the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was achieved through condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Tang & Fu, 2018).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like single-crystal X-ray diffraction, revealing distinct molecular conformations and interactions. For example, hydrogen bonding between aromatic H and F groups leading to a stripe structure with R- and S-columns was observed in the crystal structure of (2,7-dimethoxynaphthalen-1-yl)(3-fluorophenyl)methanone (Mohri et al., 2015).
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of complex organic molecules, such as naphthyridine and morpholine derivatives, involves multiple steps including condensation, cyclization, and amination reactions. These compounds are often characterized by X-ray crystallography to determine their molecular structure. For example, Tang et al. (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with structural similarities, highlighting its antitumor activity against various cancer cell lines (Tang & Fu, 2018).
Antibacterial Activity
Fluoroquinolones and naphthyridones with substituted aminophenyl groups have shown potent antibacterial activities against a wide range of Gram-positive and Gram-negative bacteria. Kuramoto et al. (2003) reported on a novel antibacterial 8-chloroquinolone that demonstrates significantly more potent activity than existing antibiotics, which suggests potential applications in developing new antibacterial agents (Kuramoto et al., 2003).
Organic Light-Emitting Diodes (OLEDs)
Aryl(naphthalen-2-yl)methanone ligands have been utilized in the synthesis of phosphorescent Ir(III) complexes for OLED applications. Kang et al. (2011) discussed the synthesis and electroluminescent properties of such complexes, indicating their potential in fabricating efficient red-emitting OLEDs (Kang et al., 2011).
Anticancer Activity
The modification of organic compounds to include specific functional groups can lead to significant anticancer activity. Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and tested their antioxidant and anticancer activities, demonstrating potential applications in cancer treatment (Tumosienė et al., 2020).
Necroptosis and Apoptosis Induction
Naphthyridine derivatives can induce both necroptosis and apoptosis in cancer cells, depending on the concentration. Kong et al. (2018) found that a novel naphthyridine derivative induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting its use as a potential chemical substance for melanoma treatment (Kong et al., 2018).
properties
IUPAC Name |
[4-(3-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c1-13-3-5-15(11-18(13)22)25-19-16-6-4-14(2)24-20(16)23-12-17(19)21(27)26-7-9-28-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOZTCUKYZJADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2486816.png)
![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)
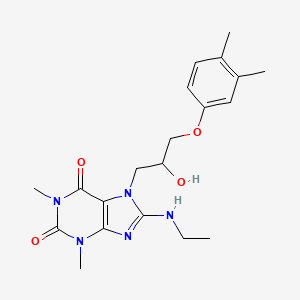
![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)

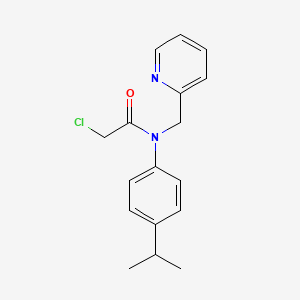
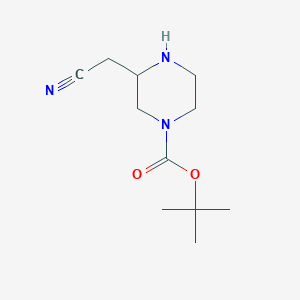
![2-(3-fluoro-4-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2486827.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)

